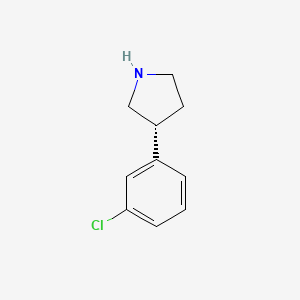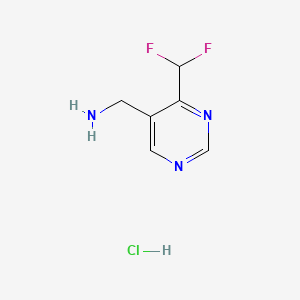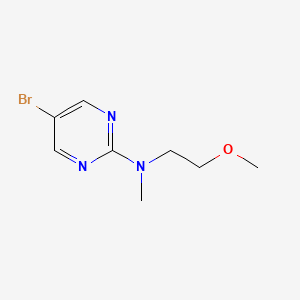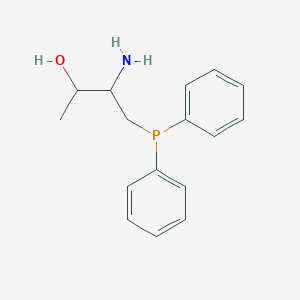![molecular formula C20H34O5 B12513042 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid is a complex organic compound known for its significant role in various biochemical processes. This compound is a prostanoid, a subclass of eicosanoids, which are signaling molecules involved in numerous physiological and pathological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid typically involves multiple steps, including the esterification of long-chain fatty acids obtained from the diet . The specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of carnitine palmitoyltransferase 1 (CPT1) to convert the compound into its acylcarnitine form .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include different oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of prostanoids and other eicosanoids.
Biology: The compound is involved in various signaling pathways and is used to study cellular processes.
Medicine: It has potential therapeutic applications due to its role in inflammation and other physiological processes.
Industry: The compound can be used in the development of new drugs and other bioactive molecules
Wirkmechanismus
The mechanism of action of 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. It is transported into the mitochondria by carnitine palmitoyltransferase 1 (CPT1), where it undergoes further metabolic processes . The compound’s effects are mediated through its role in signaling pathways, influencing various cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other prostanoids and eicosanoids, such as:
- Prostaglandin E2 (PGE2)
- Prostaglandin F2α (PGF2α)
- Thromboxane A2 (TXA2)
Uniqueness
What sets 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid apart is its specific structure and the unique pathways it influences. Its role in mitochondrial transport and metabolism distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C20H34O5 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17+,18-/m0/s1 |
InChI-Schlüssel |
CIMMACURCPXICP-MLHJIOFPSA-N |
Isomerische SMILES |
CCCCC[C@@H](C=C[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B12512979.png)


![1-(Tert-butoxycarbonyl)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12512999.png)


![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B12513026.png)

![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)
